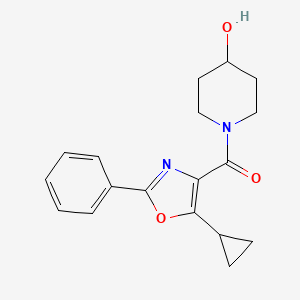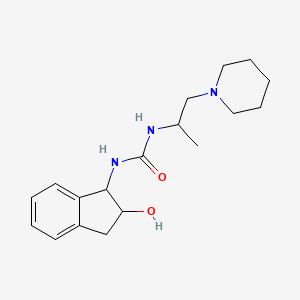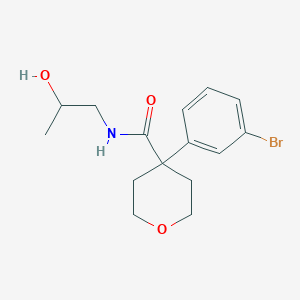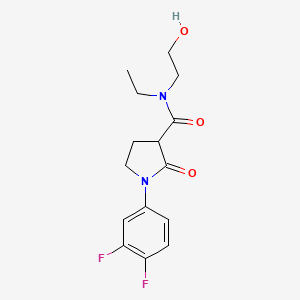
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as CPI-455, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPI-455 is a small molecule inhibitor that targets the histone lysine methyltransferase, G9a, which plays a crucial role in epigenetic regulation of gene expression.
作用机制
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its effects by inhibiting the activity of G9a, which is a histone lysine methyltransferase that plays a crucial role in epigenetic regulation of gene expression. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. By inhibiting G9a, this compound can lead to the activation of genes that are normally silenced, thereby altering gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by altering gene expression patterns. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation. This compound has also been shown to have anti-inflammatory effects in various models of inflammation.
实验室实验的优点和局限性
One of the main advantages of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is its high specificity for G9a, which reduces the risk of off-target effects. This compound is also highly soluble in water, making it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for research on (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation. Finally, the safety and efficacy of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
合成方法
The synthesis of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves a multistep process that includes the reaction of 2-cyclopropylbenzaldehyde with 2-amino-2-phenylacetic acid, followed by the condensation of the resulting product with 4-hydroxypiperidine. The final step involves the methylation of the piperidine nitrogen with methyl iodide. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various applications.
科学研究应用
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting G9a, which is overexpressed in many types of cancer. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In epigenetics, this compound has been used to study the role of G9a in gene regulation and its potential as a therapeutic target.
属性
IUPAC Name |
(5-cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-14-8-10-20(11-9-14)18(22)15-16(12-6-7-12)23-17(19-15)13-4-2-1-3-5-13/h1-5,12,14,21H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTNYZCCBRGRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)



![3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B6639542.png)
![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)